molecular formula C19H24N2O3 B2361210 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea CAS No. 1795413-93-2

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2361210
CAS No.: 1795413-93-2
M. Wt: 328.412
InChI Key: PJLYMQKPMVWQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a methoxyphenyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea exerts its effects is dependent on its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream biological effects. The hydroxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea can be compared to other similar compounds, such as:

    1-(5-Hydroxy-3-phenylpentyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group on the phenyl ring can influence the compound’s properties.

    1-(5-Hydroxy-3-phenylpentyl)-3-(3-chlorophenyl)urea: Substitution with a chlorine atom instead of a methoxy group can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-5-8-17(14-18)21-19(23)20-12-10-16(11-13-22)15-6-3-2-4-7-15/h2-9,14,16,22H,10-13H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYMQKPMVWQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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